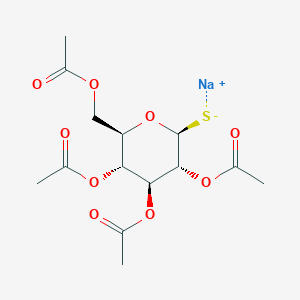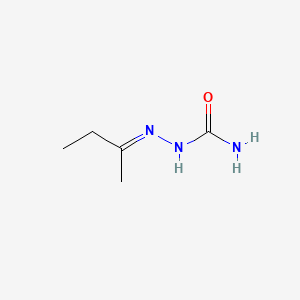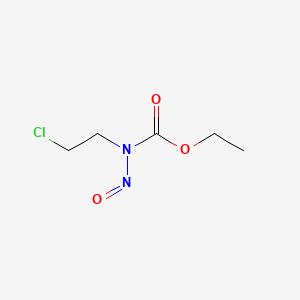![molecular formula C26H15Cl2N5Na2O7S2 B13754426 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt CAS No. 5850-34-0](/img/structure/B13754426.png)
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid to form the first azo linkage.
Second Diazotization and Coupling: The product is further diazotized and coupled with 1-naphthylamine to form the second azo linkage.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are common in substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkages, which can undergo reversible changes under different conditions. These changes affect the compound’s color properties, making it useful in various applications. The molecular targets include cellular structures in biological staining and fabric fibers in textile dyeing.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
- 8-Amino-1-naphthol-3,6-disulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is unique due to its dual azo linkages, which provide enhanced stability and intense coloration compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors.
Propiedades
Número CAS |
5850-34-0 |
|---|---|
Fórmula molecular |
C26H15Cl2N5Na2O7S2 |
Peso molecular |
690.4 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[(2,5-dichlorophenyl)diazenyl]-5-hydroxy-6-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17Cl2N5O7S2.2Na/c27-15-8-9-17(28)19(12-15)31-32-24-20(41(35,36)37)10-14-11-21(42(38,39)40)25(26(34)22(14)23(24)29)33-30-18-7-3-5-13-4-1-2-6-16(13)18;;/h1-12,34H,29H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clave InChI |
BYWVACHIPYZWAP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)Cl)Cl)N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)


![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)



![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)
![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)

